molecular formula C16H20N2O5S B112357 (S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid CAS No. 250349-13-4

(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid

Cat. No. B112357
M. Wt: 352.4 g/mol
InChI Key: BNDWQYMZOLVICH-SNVBAGLBSA-N
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Description

“(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid” is a compound with the molecular formula C16H20N2O5S and a molecular weight of 352.41 g/mol. The tert-butyloxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis .


Synthesis Analysis

The synthesis of compounds similar to the one often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The Boc-AAILs are used in dipeptide synthesis with commonly used coupling reagents. A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

The Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature. They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Research has been conducted on the synthesis and evaluation of antibacterial activity of 1,4-Benzoxazine and 1,4-Benzothiazine analogues, which share a structural motif with the compound . These studies have demonstrated that such compounds exhibit significant antibacterial activity against various bacterial strains, including E. coli, Staphylococcus aureus, and others. The synthesis processes involve reactions such as reacting O-Amino Phenol or o-Amino thiophenol with Maleic Anhydride and further Mannich base formation using substituted Aromatic Amines (Kadian, Maste, & Bhat, 2012); (Kalekar, Bhat, & Koli, 2011).

Advanced Synthetic Techniques

  • Studies also describe advanced synthetic techniques for constructing benzothiazepine derivatives, highlighting methods that could potentially apply to the synthesis of the target compound. These include microwave-assisted synthesis and reactions under specific conditions to achieve high yields of structurally complex derivatives with potential antimicrobial activity (Raval, Naik, & Desai, 2012); (Du & Wu, 2020).

Application in Peptide Mimetics

  • Furthermore, the synthesis of compounds like "(S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester" demonstrates the utility of related structures in the development of peptide mimetics and potential therapeutic agents. Such research underscores the relevance of these chemical frameworks in medicinal chemistry, particularly in the design of enzyme inhibitors (Lauffer & Mullican, 2002).

Future Directions

The use of Boc-AAILs in peptide synthesis represents a promising area of research. The ability to use these compounds as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected could expand the applicability of AAILs .

properties

IUPAC Name

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-16(2,3)23-15(22)17-10-9-24-12-7-5-4-6-11(12)18(14(10)21)8-13(19)20/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDWQYMZOLVICH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CSC2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid

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